gp100 (intron 4)

HLA restriction MHC tetramer cancer vaccine

Procure the unique gp100 intron 4 peptide (VYFFLPDHL), a non-mutated melanoma-associated differentiation antigen arising from read-through of an incompletely spliced transcript. Unlike exonic gp100 epitopes restricted to HLA-A*02:01, this intron-derived epitope is exclusively presented by HLA-A*24:02—the predominant allele in East Asian populations. Clinically validated in Phase I trials with demonstrated immunogenicity and safety, this peptide is the only gp100-derived option for HLA-A*24:02-restricted immunomonitoring (MHC tetramer/Dextramer) and vaccine development. Do not substitute with gp100:154-162 or gp100:209-217; they are HLA-A*02:01-restricted and uninformative in A24 cohorts. Ensure your assays target the right population.

Molecular Formula
Molecular Weight
Cat. No. B1575254
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namegp100 (intron 4)
SynonymsMelanocyte protein PMEL (intron 4); gp100 (intron 4)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes50 tests / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

gp100 (intron 4) Peptide (VYFFLPDHL): Baseline Identity, HLA Restriction, and Procurement Rationale


gp100 (intron 4), also designated gp100-in4, is a 9‑amino‑acid peptide (VYFFLPDHL) that arises from read‑through of an incompletely spliced gp100/PMEL transcript retaining the entire fourth intron . This intron‑retention event adds 35 amino acids not present in the canonical gp100 glycoprotein and generates an epitope conforming to the HLA‑A*24:02 binding motif . The peptide is classified as a non‑mutated, melanoma‑associated differentiation antigen and is endogenously processed and presented on HLA‑A*24:02‑positive melanoma cells, where it is recognized by tumor‑infiltrating lymphocytes . Detectable only by RT‑PCR and not by Northern blot, the gp100‑in4 transcript is a relatively rare species, indicating that the epitope originates from an aberrant splicing product rather than a conventional exonic sequence .

Why Generic Substitution Fails: Unique Intronic Origin and HLA‑A*24:02 Allele Specificity of gp100 (intron 4)


The gp100 (intron 4) peptide cannot be interchanged with other gp100‑derived epitopes such as gp100:154‑162 (KTWGQYWQV), gp100:209‑217 (ITDQVPFSV), or gp100:280‑288 (YLEPGPVTA) because its origin and HLA restriction are fundamentally different. While the canonical gp100 peptides are exonic and predominantly restricted to HLA‑A*02:01, gp100‑in4 is an intron‑derived antigen presented exclusively by HLA‑A*24:02 . HLA‑A*24:02 is the most common class‑I allele in Japanese and other East Asian populations but is far less prevalent than HLA‑A*02:01 in Caucasian cohorts; consequently, clinical trials of gp100‑based vaccines that exclusively use HLA‑A*02:01‑restricted epitopes systematically exclude the HLA‑A*24:02‑positive patient population . Procurement of either the synthetic VYFFLPDHL peptide or its cognate MHC tetramer is therefore dictated by the HLA type of the target cohort, and no exonic gp100 peptide can serve as a functional substitute for the intron‑4 epitope in HLA‑A*24:02‑restricted immunological assays or vaccine formulations .

Quantitative Evidence for Differentiated Selection of gp100 (intron 4) Peptide


HLA‑A*24:02‑Exclusive Restriction Contrasts with Multiallelic or A*02:01‑Only Restriction of Canonical gp100 Peptides

The gp100‑in4 peptide (VYFFLPDHL) binds solely to HLA‑A*24:02, whereas the widely used gp100:280‑288 peptide (YLEPGPVTA) binds to HLA‑A*02:01, and the gp100:154‑162 epitope (KTWGQYWQV) is also restricted to HLA‑A*02:01 . This allelic exclusivity was demonstrated by the strict dependence of T‑cell clone recognition on HLA‑A*24:02‑matched allogeneic melanoma lines and the complete absence of reactivity against HLA‑A*24:02‑negative targets . In a DC‑vaccination study, tetramer‑positive CD8⁺ T‑cell responses were detected in 70% of HLA‑A*02:01‑typed patients against a panel of three epitopes (gp100:154‑162, gp100:280‑288, tyrosinase:369‑377), yet none of these responses involve the intron‑4 epitope, underscoring that gp100‑in4 elicits a completely non‑overlapping immune repertoire .

HLA restriction MHC tetramer cancer vaccine epitope specificity

Intron‑4‑Specific CD8⁺ T‑Cell Expansion Demonstrated in 100% of Vaccinated HLA‑A*24:02‑Positive Metastatic Melanoma Patients

In a Phase I trial of six HLA‑A*24:02‑positive stage‑IV melanoma patients receiving gp100‑in4 peptide (VYFFLPDHL) emulsified in IFA, a significant increase in CD8⁺ gp100‑in4⁺ CTLs was detected by MHC‑Dextramer assay in all six patients (100%), and four of six patients (67%) showed peptide‑specific IFN‑γ responses by ELISPOT . This in vivo immunogenicity is supported by the successful establishment of gp100‑in4‑specific CTL clones from patient PBMCs that lysed the HLA‑A*24:02‑positive, gp100‑expressing melanoma cell line 888mel while sparing HLA‑A*24:02‑negative (397mel) or gp100‑negative (HT29) controls, confirming epitope‑ and allele‑specific cytotoxicity .

T-cell response ELISPOT MHC dextramer peptide vaccine immunomonitoring

Absence of Cross‑Reactivity with Canonical gp100 Exonic Epitopes Confirms Unique Antigenic Identity

T‑cell clones raised against the gp100‑in4 peptide recognize only HLA‑A*24:02‑positive melanoma cells that endogenously express the intron‑retaining transcript; they do not cross‑react with HLA‑A*02:01‑positive melanoma lines pulsed with canonical gp100 peptides such as gp100:280‑288 or gp100:154‑162 . In the Phase I trial, gp100‑in4‑specific CTL clones lysed 888mel (HLA‑A*24:02⁺, gp100⁺) but did not lyse 397mel (HLA‑A*24:02⁻, gp100⁺) or HT29 (HLA‑A*24:02⁺, gp100⁻), formally demonstrating that recognition requires both the correct allele and the intron‑4 peptide .

cross-reactivity epitope mapping TCR specificity off-target reactivity

Population‑Specific Coverage: HLA‑A*24:02 Prevalence Up to ~35% in East Asian Populations Versus ~10% in Caucasians

HLA‑A*24:02 is the most frequent class‑I allele in Japanese populations (estimated at ~35% phenotypic frequency) and is also prevalent in other East Asian populations, whereas in Caucasian populations its frequency is approximately 8–12% . In contrast, HLA‑A*02:01—the restriction element for canonical gp100 epitopes—is present in ~40–50% of Caucasians but is substantially less common among Japanese . This ethnic skew was the explicit rationale for conducting an HLA‑A*24:02‑restricted gp100‑in4 vaccine trial, as the majority of gp100 vaccine clinical data had been generated exclusively in HLA‑A*02:01‑positive, predominantly Caucasian cohorts .

HLA population genetics clinical trial enrollment patient stratification personalized vaccine

Non‑Mutated Epitope with Expression in Normal Melanocytes: Implications for Autoimmune Toxicity vs. Tumor Specificity

gp100‑in4 is a non‑mutated differentiation antigen: T‑cell clones recognizing the VYFFLPDHL peptide also react against normal HLA‑A*24:02‑matched melanocytes . In the Phase I trial, 2 of 6 patients (33%) developed vitiligo following gp100‑in4 vaccination, confirming on‑target, off‑tumor autoimmune activity against normal melanocytes . By comparison, vitiligo has also been observed in melanoma patients vaccinated with other gp100 epitopes, but the rate varies substantially depending on the peptide, adjuvant, and patient population .

self-antigen vitiligo autoimmunity tolerance safety profile

Best Research and Industrial Application Scenarios for gp100 (intron 4) Peptide


Immunomonitoring of gp100‑Directed T‑Cell Responses in HLA‑A*24:02‑Positive Melanoma Patients Enrolled in Cancer Vaccine or Checkpoint Inhibitor Trials

The VYFFLPDHL peptide, used in MHC‑Dextramer or tetramer staining, enables direct ex vivo quantification of CD8⁺ gp100‑in4‑specific T cells. In the Phase I trial, 100% of vaccinated patients demonstrated an increase in this population by MHC‑Dextramer assay, validating the assay as a sensitive immunomonitoring endpoint for HLA‑A*24:02‑positive cohorts . Clinical programs enrolling Asian patients or other populations with high HLA‑A*24:02 frequency should include gp100‑in4 tetramer reagents as a standard immune‑correlative measure, as HLA‑A*02:01‑restricted gp100 tetramers will be uninformative in these subjects.

HLA‑A*24:02‑Restricted Peptide Vaccine Formulation for Melanoma Immunotherapy

The gp100‑in4 peptide is the only gp100‑derived epitope validated in a clinical trial for HLA‑A*24:02‑positive melanoma patients . Vaccine formulations combining VYFFLPDHL with appropriate adjuvants (e.g., IFA) have demonstrated safety (no grade ≥2 adverse events), induction of peptide‑specific CTLs, and evidence of on‑target biological activity (vitiligo in 33% of patients), providing a clinical‑grade starting point for next‑generation multi‑epitope or personalized vaccine designs targeting the HLA‑A*24:02 allele .

Generation of gp100‑in4‑Specific CTL Clones and TCR Discovery for Adoptive Cell Therapy

Functional CTL clones specific for the gp100‑in4 peptide have been successfully isolated from vaccinated patient PBMCs and shown to differentially lyse HLA‑A*24:02⁺, gp100⁺ melanoma cells while sparing HLA‑mismatched or gp100‑negative targets . These clones serve as a source for TCR gene identification and validation, enabling the engineering of TCR‑transduced T cells directed against the intron‑4 epitope—a tumor antigen that is entirely distinct from the exonic gp100 targets currently under investigation for TCR‑based adoptive therapy .

Bioprocessing Quality Control: Reference Standard for HPLC‑Based Purity and MW Verification of MHC‑Tetramer Reagents

The gp100‑in4 peptide (VYFFLPDHL), when formulated as part of HLA‑A*24:02/B2M/gp100‑in4 monomeric or tetrameric complexes, consistently demonstrates >95% purity by HPLC and SDS‑PAGE, with a predicted molecular weight of 50.40 kDa (apparent 55–63 kDa due to glycosylation) . These well‑defined physicochemical parameters, combined with the peptide's unique sequence and absence of cross‑reactivity with other gp100 epitopes, make it a robust reference standard for quality‑control release assays in the manufacture of HLA‑A*24:02‑restricted immunological reagents.

Quote Request

Request a Quote for gp100 (intron 4)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.